molecular formula C10H10N2O3 B1484351 3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098074-63-4

3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484351
CAS No.: 2098074-63-4
M. Wt: 206.2 g/mol
InChI Key: HOYFYVYAISEXKS-UHFFFAOYSA-N
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Description

3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine (THPM) derivative of significant interest in medicinal chemistry and materials science. This scaffold is primarily synthesized via the classic Biginelli multicomponent reaction, a well-established method for constructing dihydropyrimidinone cores . Tetrahydropyrimidines are recognized for their wide spectrum of pharmacological activities. Research on closely related analogues has demonstrated substantial antimicrobial properties , including activity against various Gram-positive and Gram-negative bacteria, as well as antifungal effects . Furthermore, this class of compounds has shown promising anticancer activity against several human tumor cell lines, such as HeLa, K562, and MDA-MB-231, with some derivatives found to induce apoptosis . Beyond biomedical applications, pyrimidine derivatives are also being explored as promising, non-toxic corrosion inhibitors for carbon steel in acidic media, with their efficiency linked to molecular properties like mass and electronic structure . The presence of the furan ring in its structure contributes to its molecular diversity and may influence its binding interactions. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3-ethyl-6-(furan-2-yl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-12-9(13)6-7(11-10(12)14)8-4-3-5-15-8/h3-6H,2H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYFYVYAISEXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nanocrystalline MgFe2O4 Catalyzed Microwave-Assisted Synthesis

  • Catalyst Preparation:

    • MgFe2O4 nanoparticles are synthesized by co-precipitation of magnesium and ferric chloride solutions, followed by pH adjustment, washing, drying at 120 °C, and calcination at 500 °C for 5 hours.
    • Characterization is performed using XRD, FT-IR, TG/DTA, and SEM techniques to confirm phase purity and morphology.
  • Reaction Setup:

    • A mixture of furan-2-carbaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and 10 mol% MgFe2O4 catalyst is placed in a round-bottom flask without solvent.
    • The mixture is irradiated in a microwave at 350 W for the required time (typically under 15 minutes).
    • Reaction progress is monitored by thin-layer chromatography (TLC).
  • Workup:

    • After completion, the reaction mixture is diluted with ethanol, stirred, and cooled.
    • The catalyst is removed by filtration.
    • The filtrate is concentrated under reduced pressure, and the residue is recrystallized from ethanol to afford the pure product.

Two-Step PTSA-Catalyzed Synthesis in Ethanol

  • Step 1:

    • Furan-2-carbaldehyde, ethyl acetoacetate, and urea are reacted in ethanol with para-toluene sulfonic acid as a catalyst.
    • The reaction is typically refluxed for several hours to form the intermediate dihydropyrimidinone.
  • Step 2:

    • The intermediate is further processed to yield the tetrahydropyrimidine carboxamide derivative.
    • This method allows for better control of substitution and yields compounds with significant biological activity.

Reaction Conditions and Yields

Method Catalyst Solvent Time (min) Yield (%) Notes
Microwave-assisted Biginelli Nanocrystalline MgFe2O4 Solvent-free 7–14 86–95 Short reaction time, easy work-up, good yields
Two-step reflux Biginelli Para-toluene sulfonic acid Ethanol Several hours Moderate to high Allows synthesis of carboxamide derivatives

Research Findings and Analysis

  • The microwave-assisted, solvent-free method with MgFe2O4 catalyst offers a green, efficient, and rapid synthesis route with high product purity and yield.
  • The use of nanocrystalline catalysts enhances reaction rates and selectivity due to high surface area and catalytic activity.
  • The two-step PTSA-catalyzed method in ethanol provides versatility for synthesizing various substituted tetrahydropyrimidine derivatives, including carboxamides, with significant antibacterial and antifungal activities.
  • Spectroscopic characterization (IR, 1H NMR) and melting point analysis confirm the structure and purity of the synthesized compounds.
  • The Biginelli reaction mechanism involves initial formation of an iminium ion from the aldehyde and urea, followed by nucleophilic addition of the β-ketoester and cyclization to form the tetrahydropyrimidine ring.

Summary Table of Key Preparation Methods

Aspect Microwave-Assisted Synthesis (MgFe2O4 Catalyst) Two-Step PTSA-Catalyzed Synthesis (Ethanol)
Catalyst Nanocrystalline MgFe2O4 Para-toluene sulfonic acid
Solvent None (solvent-free) Ethanol
Reaction Time 7–14 minutes Several hours
Temperature Microwave irradiation at 350 W Reflux conditions
Yield 86–95% Moderate to high
Workup Filtration of catalyst, recrystallization Standard extraction and purification
Advantages Fast, environmentally friendly, high yield Versatile, suitable for carboxamide derivatives
Characterization IR, NMR, melting point, XRD (catalyst) IR, NMR, melting point

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl groups in the tetrahydropyrimidine ring can be reduced to form corresponding alcohols.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the carbonyl groups may produce tetrahydropyrimidine-2,4-diol derivatives.

Scientific Research Applications

3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, its derivatives may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Antioxidant Activity

  • Target Compound : The presence of the furan-2-yl group and 2,4-dione moiety may enhance radical scavenging capabilities. However, the absence of a thioxo group (as in ’s 2-thioxo derivatives) could reduce its reducing power compared to compounds like 3c (IC50 = 0.6 mg/mL in DPPH assays) .
  • 4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidines (): The thioxo group at position 2 significantly boosts antioxidant activity. For example, compound 3c outperformed gallic acid in reducing power assays, whereas the target compound’s dione groups may prioritize stability over reactivity .

Anticancer and Antifungal Activity

  • Pyrimidine Derivatives with Chloro/Nitro Substituents (): Compounds like 6E (2-chlorophenyl) and 6N (4-nitrophenyl) exhibit marked antifungal and anticancer activities due to electron-withdrawing groups that enhance membrane penetration. The target compound’s furan-2-yl group, being electron-rich, may instead favor interactions with polar biological targets .

Structural and Physicochemical Properties

Compound Name Molecular Formula Key Substituents Molecular Weight Biological Activity Highlights
3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione C11H12N2O4 3-Ethyl, 6-Furan-2-yl, 2,4-dione 236.23 g/mol Potential anticancer/antioxidant (inferred)
4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (3c ) C12H14N2O3S 2-Thioxo, 4-Furan-2-yl 278.32 g/mol IC50 = 0.6 mg/mL (DPPH)
6-(3,5-Dimethylbenzyl)-5-ethyl-1-[(2-phenoxyethoxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione () C24H28N2O4 3,5-Dimethylbenzyl, ethyl 408.48 g/mol Structural rigidity via N–H⋯O hydrogen bonds
  • Crystallography : The compound in demonstrates a near-planar pyrimidine ring with an 85.4° dihedral angle between aromatic substituents, suggesting that the target compound’s furan-2-yl group may adopt a similar orientation, influencing packing efficiency and solubility .

Biological Activity

3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest due to its diverse biological activities. As a member of the tetrahydropyrimidine family, this compound has been studied for its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article discusses the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine ring substituted with an ethyl group at the 3-position and a furan ring at the 6-position. This unique substitution pattern contributes to its distinct chemical properties and biological activities.

PropertyValue
IUPAC Name3-ethyl-6-(furan-2-yl)-1H-pyrimidine-2,4-dione
Molecular FormulaC10H10N2O3
CAS Number2098074-63-4

The biological activity of 3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is attributed to its interaction with specific molecular targets. Research indicates that this compound may inhibit enzymes or receptors involved in critical biological processes. For instance, derivatives of this compound have shown potential in inhibiting enzymes related to cell proliferation, suggesting anticancer properties.

Antimicrobial Activity

Studies have demonstrated that 3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibits significant antimicrobial activity against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound could be developed as a potential antibacterial agent .

Anticancer Activity

The anticancer potential of 3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has been explored in various cancer cell lines. In vitro studies have shown that it can inhibit cell growth and induce apoptosis in cancer cells.

Case Study: MCF-7 Breast Cancer Cells

In a study focusing on MCF-7 breast cancer cells, derivatives of this compound exhibited significant cytotoxic effects. The structure–activity relationship (SAR) analysis indicated that modifications to the furan ring could enhance potency against cancer cells:

Compound ModificationIC50 (µM)
Unmodified15.0
Furan ring substituted with -OMe5.0

The enhanced potency is attributed to increased interactions with cellular targets involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves cyclocondensation of urea derivatives with aldehydes and ketones. Key steps include:

  • Use of ethanol or methanol as solvents with acid/base catalysts (e.g., HCl or KOH) to promote ring closure .
  • Temperature control (e.g., reflux at 80–100°C) to minimize side reactions and maximize yield.
  • Purification via column chromatography (silica gel, chloroform/methanol gradients) to isolate the compound from byproducts .
    • Data Consideration : Monitor reaction progress using TLC and characterize intermediates via 1H^1H-NMR to confirm structural fidelity.

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

  • Methodological Answer :

  • X-ray crystallography : Resolve the crystal structure using SHELX software for refinement . For example, highlights the use of Agilent SuperNova diffractometers for high-resolution data collection.
  • Spectroscopy : Confirm functional groups via IR (e.g., C=O stretch at ~1700 cm1^{-1}) and 13C^{13}C-NMR for carbon assignments .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+^+) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :

  • In vitro assays : Screen for anti-inflammatory activity via COX-1/COX-2 inhibition assays (IC50_{50} values) .
  • Anticancer potential : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate cytotoxicity .
    • Data Interpretation : Compare IC50_{50} values with positive controls (e.g., aspirin for COX inhibition) to assess potency.

Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism of action against biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with COX-2 or cancer-related kinases. Prioritize binding poses with favorable ΔG values .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
    • Data Contradiction Analysis : Discrepancies between in silico predictions and experimental IC50_{50} may arise from solvation effects or protein flexibility. Validate with mutagenesis studies.

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis : Compare datasets from multiple sources (e.g., patent claims vs. academic studies) to identify confounding variables like assay conditions or cell line variability .
  • Dose-response refinement : Perform EC50_{50} titrations under standardized conditions (e.g., serum-free media, controlled oxygen levels) .
    • Case Study : reports antitumor activity in patents, while academic studies (e.g., ) may show weaker efficacy. Investigate bioavailability or metabolite stability as factors.

Q. How can stereochemical purity be achieved in derivatives of this compound, and what impact does chirality have on bioactivity?

  • Methodological Answer :

  • Asymmetric synthesis : Use chiral catalysts (e.g., Ru-BINAP complexes) for enantioselective reductions, as described in for related pyrimidines.
  • HPLC chiral separation : Employ CHIRALPAK columns (hexane/isopropanol gradients) to resolve enantiomers .
    • Biological Relevance : Test enantiomers in receptor-binding assays; shows that substituent orientation (e.g., phenyl ring alignment) affects hydrogen bonding and potency.

Q. What structural modifications enhance the compound’s metabolic stability without compromising activity?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute furan with thiophene to improve oxidative stability while retaining π-π interactions .
  • Prodrug design : Introduce ester moieties (e.g., ethyl groups) to mask polar functionalities, enhancing membrane permeability .
    • Validation : Use hepatic microsome assays (e.g., human CYP450 isoforms) to quantify metabolic half-life improvements .

Key Challenges and Future Directions

  • Crystallographic Refinement : Use SHELXL ( ) to resolve disorder in substituent orientations (e.g., furan vs. phenyl groups).
  • Scalability : Optimize solvent recovery and catalyst recycling for greener synthesis .
  • Target Selectivity : Develop isoform-specific inhibitors using fragment-based drug design .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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